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Introduction
Nucleic acid precipitation is a fundamental technique in molecular biology for the concentration

and purification of DNA and RNA. While alcohol-based precipitation is common, the use of

cationic detergents such as Tetradecyltrimethylammonium Bromide (TTAB) offers distinct

advantages, particularly for samples rich in polysaccharides and other contaminants that can

inhibit downstream enzymatic reactions. TTAB, a quaternary ammonium salt, effectively

precipitates nucleic acids from crude lysates, leaving many common contaminants in solution.

This document provides a detailed guide to the principles and practice of nucleic acid

precipitation using TTAB, with protocols adaptable for various research and drug development

applications. While protocols using the closely related Cetyltrimethylammonium Bromide

(CTAB) are more extensively documented in scientific literature, the principles and steps are

largely interchangeable due to their similar chemical properties.[1][2][3][4][5]

Principle of TTAB-Mediated Nucleic Acid
Precipitation
TTAB is a cationic detergent that interacts with the negatively charged phosphate backbone of

nucleic acids (DNA and RNA).[1][2] In solutions with low ionic strength (low salt concentration),
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this interaction leads to the formation of an insoluble nucleic acid-TTAB complex, which

precipitates out of the solution.[1][3][4] Most proteins and polysaccharides, particularly neutral

polysaccharides, do not form such complexes and remain soluble.[4][5]

The solubility of the nucleic acid-TTAB complex is dependent on the salt concentration. At high

salt concentrations (e.g., >0.5 M NaCl), the complex becomes soluble again.[1] This property is

exploited to first precipitate the nucleic acid away from contaminants and then, after

redissolving, to separate the nucleic acid from the TTAB by precipitating the nucleic acid with

alcohol (e.g., ethanol or isopropanol).[1][2]

Applications
The TTAB precipitation method is particularly advantageous for:

Plant and Fungal Samples: These organisms contain high levels of polysaccharides that can

co-precipitate with nucleic acids in standard alcohol precipitation protocols, leading to

viscous pellets and inhibition of downstream applications like PCR and sequencing.[2][5][6]

Selective Precipitation: Under controlled conditions, TTAB can be used for the fractional

precipitation of different types of nucleic acids, such as separating plasmid DNA from

genomic DNA and RNA.[7]

Purification from Crude Lysates: TTAB is effective in purifying nucleic acids directly from

complex mixtures, removing proteins, RNA, and endotoxins.[7]

Experimental Protocols
The following protocol is a general guideline for nucleic acid precipitation using TTAB. Optimal

conditions may vary depending on the source and nature of the nucleic acid.

Reagents and Buffers
TTAB Precipitation Solution (Low Salt):

1% (w/v) TTAB

100 mM Tris-HCl, pH 8.0
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20 mM EDTA, pH 8.0

0.4 M NaCl

TTAB Solubilization Solution (High Salt):

100 mM Tris-HCl, pH 8.0

20 mM EDTA, pH 8.0

1.2 M NaCl

Isopropanol or Ethanol (100%)

70% Ethanol

TE Buffer:

10 mM Tris-HCl, pH 8.0

1 mM EDTA, pH 8.0

Protocol 1: General Nucleic Acid Precipitation from a
Lysate
This protocol is suitable for purifying total nucleic acids from a cell lysate.

Initial Lysate Preparation: Start with a cleared cell lysate from which cellular debris has been

removed by centrifugation.

TTAB Precipitation: Add 0.1 volumes of the TTAB Precipitation Solution to your lysate. Mix

gently by inversion.

Incubation: Incubate at room temperature for 10-15 minutes. A precipitate should become

visible.

Pelleting: Centrifuge at 10,000-12,000 x g for 10 minutes at room temperature to pellet the

nucleic acid-TTAB complex.
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Supernatant Removal: Carefully decant the supernatant, which contains soluble

contaminants.

Washing (Optional but Recommended): Gently wash the pellet with 1 mL of the TTAB

Precipitation Solution (without the sample) and centrifuge again for 5 minutes. This helps

remove any remaining soluble impurities.

Resuspension: Resuspend the pellet in a minimal volume of the TTAB Solubilization Solution

(High Salt). The pellet should readily dissolve.

Alcohol Precipitation: Add 0.7-1 volume of isopropanol or 2-2.5 volumes of cold 100%

ethanol to the resuspended solution.[8][9] Mix gently until a precipitate of nucleic acid is

visible.

Incubation for Alcohol Precipitation: Incubate at -20°C for at least 30 minutes. For low

concentrations of nucleic acid, overnight incubation may improve yield.[10]

Final Pelleting: Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the purified

nucleic acid.

Washing: Discard the supernatant and wash the pellet with 1 mL of cold 70% ethanol to

remove residual salts and TTAB.[6] Centrifuge at ≥12,000 x g for 5 minutes.

Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10

minutes. Do not over-dry. Resuspend the clean nucleic acid pellet in an appropriate volume

of TE buffer or nuclease-free water.

Data Presentation
The following table summarizes key quantitative parameters for nucleic acid precipitation,

primarily derived from CTAB-based protocols which are analogous to TTAB methods.
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Parameter Typical Range Notes

TTAB/CTAB Concentration in

Lysis Buffer
1% - 3% (w/v)

Higher concentrations can aid

in lysing difficult cell walls.

NaCl Concentration for

Precipitation
0.4 M - 0.5 M

Low salt concentration is

critical for forming the insoluble

nucleic acid-detergent

complex.[1][3]

NaCl Concentration for

Solubilization
1.2 M - 1.5 M

High salt concentration is

required to dissolve the nucleic

acid-detergent complex.[11]

Incubation Temperature (TTAB

Precipitation)
Room Temperature or 60-65°C

Higher temperatures can

enhance lysis in some

protocols.

Incubation Time (TTAB

Precipitation)
10 - 60 minutes

Longer times generally do not

significantly improve yield after

initial precipitation.[6]

Centrifugation Speed 7,500 - 14,000 x g
Sufficient to pellet the nucleic

acid complex.[10]

Alcohol for Final Precipitation
0.7-1 vol Isopropanol or 2-2.5

vol Ethanol

Isopropanol is more effective

for large volumes, while

ethanol is better for small

volumes and low temperatures

to avoid salt co-precipitation.[8]

[9][12]

Incubation for Alcohol

Precipitation
-20°C for 30 min to overnight

Longer incubation at low

temperatures can increase the

yield of small nucleic acid

fragments.[10]
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Caption: Experimental workflow for nucleic acid precipitation using TTAB.
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Caption: Logical diagram of TTAB's interaction with cellular components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Re: how DNA precipitates during isolation of DNA by CTAB method? [madsci.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b107326?utm_src=pdf-body-img
https://www.benchchem.com/product/b107326?utm_src=pdf-custom-synthesis
https://www.madsci.org/posts/archives/2003-07/1058886885.Mb.r.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. The CTAB Method: A Robust Approach to Plant Genomic DNA Isolation [greenskybio.com]

3. High purity, high molecular weight DNA extraction from rust spores via CTAB based DNA
precipitation for lon... [protocols.io]

4. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care
Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]

7. Fractional precipitation of plasmid DNA from lysate by CTAB - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. science.smith.edu [science.smith.edu]

9. bitesizebio.com [bitesizebio.com]

10. tandfonline.com [tandfonline.com]

11. Total DNA isolation protocol [primerdigital.com]

12. abyntek.com [abyntek.com]

To cite this document: BenchChem. [Application Notes and Protocols for Nucleic Acid
Precipitation using Tetradecyltrimethylammonium Bromide (TTAB)]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b107326#step-by-step-
guide-for-using-ttab-in-nucleic-acid-precipitation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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